2-Nitrobenzaldoxime
Description
Contextualization within Oxime Chemistry and Aromatic Nitro Compounds
2-Nitrobenzaldoxime belongs to the class of organic compounds known as oximes. Oximes are characterized by the functional group C=N-OH, which is formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). The presence of the oxime moiety in this compound allows it to participate in a variety of chemical transformations, including rearrangements, reductions, and cycloaddition reactions.
Simultaneously, it is classified as an aromatic nitro compound due to the presence of a nitro group (-NO2) attached to the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the molecule as a whole. This feature is crucial for its utility in various synthetic applications, as the nitro group can be readily converted into other functional groups, such as amines, which are prevalent in many biologically active molecules. The reduction of aromatic nitro compounds can lead to various products depending on the reagents and reaction conditions. researchgate.net
The synthesis of this compound typically involves the reaction of 2-nitrobenzaldehyde (B1664092) with hydroxylamine hydrochloride. qu.edu.sa This reaction is a standard method for the preparation of aldoximes. qu.edu.sa
Significance as a Versatile Synthetic Intermediate
The true value of this compound in academic research lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical modifications, making it a key starting material for the synthesis of more complex molecules.
One of the most notable applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, it can be a precursor to 2-nitrobenzonitrile (B147312) through dehydration reactions. sphinxsai.com These nitrile compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. sphinxsai.com
Furthermore, the oxime functionality of this compound is utilized in the protection and deprotection of other functional groups during multi-step organic syntheses. In the field of oligonucleotide synthesis, for example, derivatives of this compound have been employed for the removal of protecting groups from phosphate (B84403) linkages under specific conditions. rsc.orgnih.govopenaccessgovernment.orgbeilstein-journals.org
The reduction of the nitro group in this compound can lead to the formation of 2-aminobenzaldehyde (B1207257) derivatives, which are important building blocks for the synthesis of quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. The selective reduction of the nitro group in the presence of the oxime is a key synthetic challenge that has been explored in various research studies. researchgate.net
The combination of these reactive sites within a single, readily accessible molecule solidifies the importance of this compound as a cornerstone in the synthetic chemist's toolbox, enabling the construction of diverse and complex molecular architectures.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H6N2O3 | nist.govscbt.com |
| Molecular Weight | 166.13 g/mol | scbt.comchemeo.com |
| CAS Registry Number | 6635-41-2 | nist.govchemicalbook.com |
| Melting Point | 98-100 °C | chemicalbook.comchemsrc.com |
| Boiling Point | 294.32°C (rough estimate) | chemicalbook.com |
| Density | 1.33 g/cm³ | chemsrc.com |
| IUPAC Name | (NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | nih.gov |
| Synonyms | o-Nitrobenzaldoxime, 2-Nitrobenzaldehyde oxime | nist.govchemicalbook.com |
Spectroscopic Data
| Spectroscopic Technique | Key Features | Source |
| Infrared (IR) Spectrum | The NIST WebBook provides access to the gas-phase IR spectrum of this compound. | nist.gov |
| Mass Spectrum | Electron ionization mass spectrometry data is available. | nist.gov |
| 13C Nuclear Magnetic Resonance (NMR) | Chemical shift and spin-spin coupling constant data are available through SpringerMaterials. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGDCCTWRRUDX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302461 | |
| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-00-4, 6635-41-2 | |
| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzaldehyde oxime | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6635-41-2 | |
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| Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
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| Record name | 2-nitrobenzaldehyde oxime | |
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Advanced Synthetic Methodologies for 2 Nitrobenzaldoxime and Its Derivatives
Direct Synthesis Approaches to 2-Nitrobenzaldoxime
The direct synthesis of this compound is predominantly achieved through the condensation reaction of 2-nitrobenzaldehyde (B1664092) with hydroxylamine (B1172632). This section explores the optimization of this reaction and modern techniques to accelerate the synthesis.
Condensation Reactions of 2-Nitrobenzaldehyde with Hydroxylamine
The reaction between an aldehyde or ketone and hydroxylamine hydrochloride is a standard method for preparing oximes. This reaction can be performed under acidic or basic conditions. smolecule.com
The synthesis of oximes can be optimized by adjusting reaction conditions and reagent systems. For instance, the use of a base like sodium carbonate in a solvent such as methanol (B129727) is a common practice. In one procedure, 2-carboxymethylamino-4-chlorobenzoic acid was synthesized with a 95% yield using sodium carbonate as the sole base in an aqueous solution. nih.gov The pH of the reaction mixture is a critical factor, with optimal results often obtained at a specific pH that minimizes side reactions. nih.gov For the synthesis of p-nitrobenzaldoxime, a related compound, p-nitrobenzaldehyde is dissolved in methanol, and an aqueous solution of hydroxylamine hydrochloride is added. prepchem.com
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields in shorter reaction times. This method has been successfully applied to the synthesis of various Schiff bases and hydrazone derivatives. jocpr.comnih.gov For example, the condensation of 4,4'-sulfonyldianiline with substituted aromatic aldehydes under microwave irradiation yielded Schiff bases with significantly higher yields and shorter reaction times compared to conventional heating methods. jocpr.com In another instance, the reaction of 2-propylquinoline-4-carbohydrazide (B4263686) with 2-nitrobenzaldehyde under microwave irradiation for 2 minutes afforded the corresponding hydrazone in a 76% yield. arabjchem.org This suggests that microwave irradiation could be a viable and efficient method for accelerating the synthesis of this compound from 2-nitrobenzaldehyde and hydroxylamine. The process generally involves mixing the reactants in a suitable solvent within a flask, which is then subjected to microwave irradiation for a short period. jocpr.com
Optimization of Reaction Conditions and Reagent Systems (e.g., sodium carbonate in methanol)
Stereoselective Synthesis and Isomeric Control (e.g., E/Z isomers)
The formation of oximes from aldehydes can result in two geometric isomers, (E) and (Z). The control of stereoselectivity to obtain a specific isomer is a crucial aspect of synthesis. Generally, chemical methods for oxime synthesis yield a mixture of both (E) and (Z) isomers, which then require separation. koreascience.kr
The configuration of the resulting aldoxime can be influenced by the reaction conditions. For example, Z-aromatic aldoximes are known to readily convert to their more stable E-isomers, particularly under dilute acid conditions. koreascience.kr The use of specific catalysts, such as heteropoly acids like H3PMo12O40 under solvent-free conditions, has been shown to be a highly efficient and stereoselective method for the preparation of Z-aldoximes in high yields. koreascience.kr In the context of related compounds, Lewis acids like BF3•OEt2 have been used to invert the inherent stereoselectivity of certain reactions, leading to the preferential formation of the (E)-isomer. nsf.gov
Synthetic Strategies for Nitrobenzaldehyde Precursors
The availability of high-purity 2-nitrobenzaldehyde is critical for the synthesis of this compound. The nitration of benzaldehyde (B42025) is a common route, but it typically yields a mixture of isomers.
Selective Nitration of Benzaldehyde and Isomer Separation
The direct nitration of benzaldehyde with a sulfonitric mixture predominantly produces the meta-isomer (3-nitrobenzaldehyde). researchgate.net However, the proportion of the ortho-isomer (2-nitrobenzaldehyde) can be increased by modifying the reaction conditions. researchgate.net Factors such as the concentration of nitric acid and the use of acetic acid derivatives as reagents can enhance the yield of the desired ortho-isomer. researchgate.net A modified method using a lower amount of a sulfonitric mixture with a higher ratio of nitric acid at room temperature has been shown to yield a significant proportion of 2-nitrobenzaldehyde.
Separating the resulting mixture of nitrobenzaldehyde isomers presents a significant challenge. Direct distillation is often not feasible due to the low thermal stability of the compounds, which can lead to decomposition. google.com To overcome this, several alternative separation techniques have been developed.
One approach involves the conversion of the aldehyde isomers into their more stable acetal (B89532) derivatives, such as 1,3-dioxolanes. researchgate.netresearchgate.net These acetals can then be separated by a combination of stereoselective crystallization and fractional distillation. researchgate.net The separated acetals can subsequently be hydrolyzed back to the pure aldehyde isomers. researchgate.netresearchgate.net Another method involves adsorptive separation using specific zeolites that preferentially adsorb one isomer over the others. google.com For instance, a type Y zeolite with alkali metal or alkaline earth metal cations can be used for the selective adsorption of ortho-nitrobenzaldehyde. google.com
| Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Conditions | Key Findings |
| 2-Nitrobenzaldehyde | Hydroxylamine Hydrochloride | This compound | Sodium Carbonate | Methanol | Optimization of base and solvent system. nih.gov |
| 2-Nitrobenzaldehyde | Hydroxylamine Hydrochloride | This compound | - | Microwave Irradiation | Accelerated reaction time, high yield. jocpr.comarabjchem.org |
| Aromatic Aldehydes | Hydroxylamine Hydrochloride | Z-Aldoximes | H3PMo12O40 | Solvent-free | High yield and stereoselectivity for Z-isomer. koreascience.kr |
| Benzaldehyde | Nitric Acid/Sulfuric Acid | 2-Nitrobenzaldehyde & 3-Nitrobenzaldehyde (B41214) | - | Varies | Higher nitric acid concentration increases ortho-isomer yield. researchgate.net |
| Nitrobenzaldehyde Isomers | - | Separated Isomers | Zeolite | Adsorption | Selective adsorption of ortho-isomer. google.com |
| Nitrobenzaldehyde Isomers | Ethylene Glycol | 2-Nitrophenyl-1,3-dioxolane | Acid Catalyst | - | Formation of stable acetals for separation. researchgate.netresearchgate.net |
Alternative Routes from Substituted Toluenes
The conventional synthesis of 2-nitrobenzaldehyde, the direct precursor to this compound, often involves multi-step processes that can be inefficient or hazardous. Researchers have therefore explored several alternative pathways starting from 2-nitrotoluene (B74249) and its derivatives. These methods focus on activating the methyl group for subsequent conversion to an aldehyde.
One prominent alternative involves the halogenation of 2-nitrotoluene. The process begins with the radical bromination of 2-nitrotoluene to form 2-nitrobenzyl bromide. google.com This intermediate can then be converted to 2-nitrobenzaldehyde through various oxidative methods. A common approach is the direct oxidation of the crude "bromination oil," which contains 2-nitrobenzyl bromide, using a mixture of dimethyl sulfoxide (B87167) (DMSO) and sodium bicarbonate. google.com This method is advantageous due to its relatively short reaction time. An alternative two-step sequence involves the hydrolysis of 2-nitrobenzyl bromide to 2-nitrobenzyl alcohol, which is then oxidized to the final aldehyde using oxidizing agents like chromium trioxide (CrO₃) or ammonium (B1175870) vanadate (B1173111) (NH₄VO₃). google.com
Another set of alternatives is based on the derivatization of the methyl group of 2-nitrotoluene through C-C bond formation. One such route is the reaction of 2-nitrotoluene with dimethylformamide acetal, which yields 2-amino-o-nitrostyrene. This intermediate can then be oxidized to 2-nitrobenzaldehyde using reagents like sodium hypochlorite (B82951) or oxygen in the presence of a copper catalyst. google.com A different C-C bond-forming strategy involves the reaction of 2-nitrotoluene with oxalic acid esters to produce derivatives of 2-nitrophenylpyruvic acid. google.comgoogle.com Subsequent oxidation of these pyruvic acid derivatives, for instance with hydrogen peroxide or potassium permanganate (B83412), yields 2-nitrobenzaldehyde. google.comprepchem.com However, this process can be expensive and involve numerous reaction and purification stages. google.com
Direct oxidation of the methyl group of 2-nitrotoluene presents a more direct, albeit challenging, approach. Due to the deactivating effect of the nitro group, the methyl group has a low reactivity towards oxidation. google.com Despite this, methods have been developed using strong oxidizing agents. For instance, catalytic side-chain oxidation has been achieved using oxygen in the presence of manganese sulfate (B86663) and potassium hydroxide, reaching over 80% conversion of 2-nitrotoluene with a 50% selectivity for 2-nitrobenzaldehyde under optimal conditions. researchgate.net Other powerful oxidation systems, such as Ce(IV) in perchloric acid or electrochemically generated Co(III) in sulfuric acid, have also been employed. google.com
A notable one-pot synthesis, originally proposed by Arthur Lapworth, converts 2-nitrotoluene to 2-nitrobenzaldehyde via an anti-oxime intermediate using amyl nitrite (B80452) and anhydrous sodium ethoxide. chem-soc.si This method is considered environmentally attractive as it avoids many toxic and expensive reagents. chem-soc.si
The synthesized 2-nitrobenzaldehyde can then be readily converted to this compound by reaction with hydroxylamine.
Table 1: Comparison of Alternative Synthetic Routes to 2-Nitrobenzaldehyde from 2-Nitrotoluene
| Starting Material | Key Reagents/Process | Intermediate(s) | Product | Reported Yield/Selectivity | Reference(s) |
|---|
Sustainable and Green Chemical Approaches in Oxime Preparation
The principles of green chemistry, which aim to reduce waste, use less hazardous chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of organic compounds, including oximes. fudan.edu.cn The development of sustainable methods for preparing this compound is crucial for minimizing the environmental impact of its production.
A key focus of green chemistry is the use of environmentally benign solvents and catalysts. fudan.edu.cn For oxime synthesis, traditional methods often rely on toxic solvents and reagents. Greener alternatives include solvent-free reaction conditions, the use of water as a solvent, and the application of recyclable catalysts. For example, the synthesis of various oximes has been achieved in excellent yields by simply grinding carbonyl compounds with hydroxylamine hydrochloride in the presence of bismuth(III) oxide (Bi₂O₃) at room temperature, a technique known as grindstone chemistry. Another approach employs nano-TiCl₄·SiO₂, a reusable catalyst, for the one-pot synthesis of oximes, amides, or nitriles from aldehydes, where the product can be controlled by adjusting the reaction temperature. sums.ac.ir
Biocatalysis offers a powerful and sustainable route for chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. tsijournals.com In the context of oxime synthesis and related reactions, several biocatalytic systems have been explored. Lipases, such as Candida antarctica lipase (B570770) (Novozyme 435), have been used for the efficient acetylation of aromatic aldoximes. scilit.com Yeast cultures have demonstrated the ability to selectively reduce oximes to optically active amines, highlighting their potential for chemo- and enantioselective transformations. tsijournals.com Furthermore, aldoxime dehydratases have emerged as a promising biocatalytic platform for the cyanide-free synthesis of nitriles from aldoximes under mild, aqueous conditions. nih.gov These enzymatic methods hold potential for developing more sustainable pathways to nitrile derivatives from compounds like this compound.
Table 2: Green Chemistry Approaches in Oxime and Related Syntheses
| Green Approach | Methodology | Substrate/Product Example | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Solvent-Free Synthesis | Grindstone chemistry with Bi₂O₃ catalyst | Aromatic aldehydes to corresponding oximes | Avoids hazardous solvents, simple, rapid, high yields. | |
| Reusable Catalyst | Nano-TiCl₄·SiO₂ under solvent-free conditions | 4-Nitrobenzaldehyde to 4-nitrobenzaldoxime | Catalyst is reusable, reaction outcome is tunable by temperature. | sums.ac.ir |
| Biocatalysis | Lipase-catalyzed acetylation | Aromatic aldehyde oximes to oxime esters | High conversion, mild reaction conditions. | scilit.com |
| Biocatalysis | Yeast-catalyzed reduction | Acetophenone oxime to chiral amine | Enantioselective, mild conditions, environmentally safe. | tsijournals.com |
| Biocatalysis | Aldoxime dehydratase | Aldoximes to nitriles | Cyanide-free, aqueous media, mild conditions. | nih.gov |
| One-Pot Synthesis | Lapworth reaction | 2-Nitrotoluene to 2-Nitrobenzaldehyde | Avoids many toxic reagents, environmentally attractive. | chem-soc.si |
Chemical Reactivity and Mechanistic Investigations of 2 Nitrobenzaldoxime
Nucleophilic Reactivity of the 2-Nitrobenzaldoximate Anion
The conjugate base of 2-nitrobenzaldoxime, the 2-nitrobenzaldoximate anion, is a potent nucleophile utilized in specialized chemical transformations, most notably in the field of nucleic acid chemistry. Its reactivity is harnessed for the critical step of deprotecting synthetic oligonucleotides.
In the phosphotriester method of oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at the internucleotide phosphate (B84403) linkages. Aryl groups, such as the 2-chlorophenyl group, are commonly employed for this purpose. nih.govbac-lac.gc.ca The removal of these protecting groups, a process known as unblocking, is a crucial final step to yield the functional oligonucleotide. The 2-nitrobenzaldoximate anion, typically used as its N1,N1,N3,N3-tetramethylguanidinium salt, has been established as a highly effective reagent for this deprotection step. nih.govumich.edu
The primary role of the 2-nitrobenzaldoximate anion is to cleave the aryl-protected phosphotriester linkages to generate the natural phosphodiester backbone of DNA or RNA. openaccessgovernment.org This reaction is a nucleophilic attack of the oximate on the phosphorus center, displacing the aryl group. bac-lac.gc.ca Studies have demonstrated that syn-2-nitrobenzaldoxime is a superior unblocking agent, particularly for the removal of o-chlorophenyl protecting groups from internucleotide linkages. nih.govresearchgate.net The reaction proceeds smoothly, converting the protected phosphotriester groups into the desired phosphodiester linkages. researchgate.net This deprotection is often performed before the ammonolytic removal of N-acyl protecting groups from the nucleobases. umich.edu The process is efficient, with complete unblocking of a dinucleoside phosphate triester occurring within 30 minutes in some cases. openaccessgovernment.org The reaction ultimately yields the deprotected oligonucleotide and 2-nitrobenzonitrile (B147312) as a side product. openaccessgovernment.org
The reactivity of this compound is significantly greater than that of its positional isomer, 4-nitrobenzaldoxime. Research has shown that the conjugate base of syn-2-nitrobenzaldoxime reacts considerably faster than the conjugate base of its 4-isomer for the deprotection of aryl phosphotriesters. nih.gov Specifically, for unblocking an o-chlorophenyl ester, the 2-nitrobenzaldoximate anion is approximately four times more reactive than the 4-nitrobenzaldoximate anion. nih.govnih.gov For a p-chlorophenyl ester, the 2-isomer is about 2.5 times more reactive. nih.govnih.gov This enhanced reactivity is attributed to anchimeric assistance, where the ortho-nitro group participates intramolecularly in the reaction, facilitating the nucleophilic attack of the oximate. This makes syn-2-nitrobenzaldoxime the reagent of choice for these deprotection reactions. nih.govresearchgate.net
| Substrate (Aryl Ester) | Relative Rate of Unblocking (2-nitrobenzaldoximate vs. 4-nitrobenzaldoximate) | Reference |
|---|---|---|
| o-chlorophenyl ester | ~4 times faster | nih.gov, nih.gov |
| p-chlorophenyl ester | ~2.5 times faster | nih.gov, nih.gov |
A critical requirement for any deprotection agent is that it must remove the protecting groups without damaging the final product. A key concern is the potential for cleavage of the internucleotide phosphodiester bonds, which would degrade the oligonucleotide chain. umich.edu Extensive studies have shown that the use of 2-nitrobenzaldoximate is remarkably mild and selective. When reacting with a protected dinucleoside phosphate, cleavage of the internucleotide linkage was not detected. nih.govnih.gov The extent of this undesirable side reaction has been estimated to be no greater than 0.1%. nih.govnih.gov This high degree of selectivity ensures that the integrity of the synthesized oligonucleotide is maintained, which is crucial for its biological applications.
Catalytic Role in Oligonucleotide Deprotection
Comparative Reactivity with Positional Isomers (e.g., 4-nitrobenzaldoxime)
Dehydration Reactions to Nitriles
Aldoximes, including this compound, can undergo dehydration to form the corresponding nitriles. This transformation is a fundamental reaction in organic synthesis.
The dehydration of this compound yields 2-nitrobenzonitrile. This conversion can be achieved using various dehydrating agents. One effective method involves the use of tin(IV) chloride (SnCl4) under solvent-free conditions. sphinxsai.com In this procedure, this compound is converted to 2-nitrobenzonitrile in high yield. sphinxsai.com The presence of an electron-withdrawing group, such as the nitro group on the benzene (B151609) ring, facilitates this reaction. sphinxsai.com Another patented method describes the dehydration of aldoximes using an acid catalyst, such as sulfuric acid, in a solvent like toluene, with azeotropic removal of the water formed during the reaction. google.comgoogleapis.com This process has also been shown to produce the corresponding nitrile. The conversion of this compound to 2-nitrobenzonitrile is also a known outcome of its use in oligonucleotide deprotection, where it is generated as a byproduct. openaccessgovernment.org
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| Tin(IV) chloride (SnCl4), solvent-free, 25°C | 2-Nitrobenzonitrile | 90% | sphinxsai.com |
| Acid catalyst (e.g., H2SO4), Toluene, Reflux | 2-Nitrobenzonitrile | High yield | google.com, googleapis.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Nitrobenzaldoximate |
| 4-Nitrobenzaldoxime |
| 4-Nitrobenzaldoximate |
| 2-Chlorophenyl phosphate |
| N1,N1,N3,N3-tetramethylguanidine |
| 2-Nitrobenzonitrile |
| Tin(IV) chloride |
| Sulfuric acid |
| Toluene |
Conversion to 2-Nitrobenzonitrile
Exploration of Diverse Catalytic Systems (e.g., Lewis Acids like SnCl4)
Regeneration of Carbonyl Compounds from this compound
Oximes serve as protecting groups for carbonyl compounds, and their cleavage, or deoximation, to regenerate the parent aldehyde or ketone is a crucial process in organic synthesis. ionike.com
A variety of oxidative methods have been developed for the regeneration of carbonyl compounds from oximes. rhhz.net These methods often utilize metallic oxidants like chromium(VI) and manganese(VII). For example, a heterogeneous system of tungstate (B81510) sulfuric acid (TSA) and potassium permanganate (B83412) (KMnO4) in dichloromethane (B109758) has been used for the rapid and high-yield oxidation of various oximes to their parent carbonyl compounds under mild conditions. nih.gov This method was successfully applied to 3-nitrobenzaldoxime (B1599414), affording 3-nitrobenzaldehyde (B41214) in high yield. nih.gov
Another approach involves the use of N-bromophthalimide (NBPI) under microwave irradiation, which provides a selective method for oxime cleavage. Organoselenium compounds have also been investigated as catalysts for oxidative deoximation, where an active selenium species nucleophilically attacks the oxime. rhhz.net
The table below shows the results for the oxidative deoximation of 3-nitrobenzaldoxime using the TSA/KMnO4 system.
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 3 | 3-Nitrobenzaldoxime | 3-Nitrobenzaldehyde | 5 | 92 |
| Data sourced from Molecules (MDPI). nih.gov |
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability, making it an attractive approach for deoximation. wikipedia.orgsavemyexams.com Solid catalysts, where the active sites are on a solid surface while the reactants are in a gas or liquid phase, are typical in heterogeneous catalysis. wikipedia.org
One example is the use of silica (B1680970) gel confined functional ionic liquids as effective catalysts for deoximation under mild conditions. ionike.com These catalysts have been successfully used for the cleavage of p-nitrobenzaldoxime. ionike.com Iron-based heterogeneous catalysts have also been developed for a variety of organic transformations, including oxidation reactions. mdpi.com For instance, a bifunctional heterogeneous catalyst based on Mg-Al hydrotalcite with porous FeO(OH) has been used for one-pot synthesis involving dehydrogenative oxidation. mdpi.com Dual-atom heterogeneous catalysts, such as Pt2/mpg-C3N4, have demonstrated versatility in various catalytic reactions, including selective hydrogenation and epoxidation. nih.gov
Oxidative Methods for Deoximation
Beckmann Rearrangement Studies and Kinetic Analysis of Nitrobenzaldoximes
The Beckmann rearrangement is a well-known reaction of oximes that converts them into amides under acidic conditions. researchgate.net Kinetic studies of this rearrangement provide insights into the reaction mechanism and the influence of substituents on the reaction rate.
The Beckmann rearrangement of aldoximes can yield different products depending on the stereochemistry (syn or anti) of the oxime. Kinetic studies on both syn and anti isomers of substituted benzaldoximes have been conducted in the presence of perchloric acid. rdd.edu.iqtsijournals.com These studies often use spectrophotometric methods to follow the reaction progress. rdd.edu.iqtsijournals.com
For most substituted benzaldoximes, the rate constants for the rearrangement of the syn isomer are greater than those of the anti isomer (ksyn/kanti > 1). tsijournals.comtsijournals.com However, an exception is observed for 3-nitrobenzaldoxime, where this ratio is not greater than unity. tsijournals.comtsijournals.com The rate of rearrangement is influenced by the electronic properties of the substituents on the aromatic ring. rdd.edu.iq For ortho-substituted anti-benzaldoximes, the rate constants were found to be in the order: o-nitrobenzaldoxime > benzaldoxime (B1666162) > o-chloro or methylbenzaldoxime > o-hydroxybenzaldoxime. rdd.edu.iq This order is attributed to a combination of electronic effects, steric effects, and hydrogen bonding. rdd.edu.iq The reaction generally follows pseudo-first-order kinetics with respect to the oxime. rdd.edu.iqtsijournals.com
The conversion of syn-aldoximes to their corresponding anti-isomers can be achieved using methods like passing gaseous hydrochloric acid through a benzene solution of the syn-isomer. rdd.edu.iqtsijournals.com The infrared spectra of syn and anti isomers of benzaldoxime have been studied to distinguish between them. researchgate.net
The following table presents a comparison of the rate constant ratios for the Beckmann rearrangement of syn- and anti-benzaldoximes with different substituents.
| Substituent | ksyn/kanti |
| H | > 1 |
| 3-NO2 | ≤ 1 |
| 4-NO2 | > 1 |
| 2-Cl | > 1 |
| 4-CH3 | > 1 |
| Data compiled from kinetic studies on Beckmann rearrangement. tsijournals.comtsijournals.com |
Impact of Substituents and Reaction Environment
The chemical reactivity of this compound is profoundly influenced by the electronic and steric nature of its substituents and the specific conditions of the reaction environment, such as solvent, pH, and temperature. These factors can dictate reaction rates, determine product distribution, and alter reaction mechanisms.
Influence of Substituents
The position and electronic properties of substituents on the benzene ring of benzaldoxime derivatives play a critical role in their reactivity. The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly impacts the electron density distribution within the molecule.
Kinetic studies on the Beckmann rearrangement of substituted benzaldoximes in perchloric acid have demonstrated the powerful effect of substituents. rdd.edu.iq Generally, electron-accepting groups increase the rate of the rearrangement, while electron-donating groups lead to a decrease in the reaction rate when compared to unsubstituted benzaldoxime. rdd.edu.iq In this context, ortho-nitrobenzaldoxime exhibits a higher reaction rate than benzaldoxime itself, as well as its ortho-chloro, ortho-methyl, and ortho-hydroxy counterparts. rdd.edu.iq
The observed order of decreasing reaction rates for para-substituted benzaldoximes was found to be: p-Nitro > p-hydroxy > p-chloro > p-methyl > unsubstituted benzaldoxime. rdd.edu.iq A similar trend was noted for meta-substituted isomers. rdd.edu.iq The enhanced reactivity of nitro-substituted benzaldoximes is attributed to the electronic behavior of the substituent. rdd.edu.iq
For ortho-substituted compounds like this compound, reactivity is a combination of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding. rdd.edu.iqtsijournals.com The proximity of the ortho-nitro group to the oxime moiety can lead to unique interactions that modulate its reactivity compared to the meta and para isomers.
The effect of substituents also dictates the outcome of other reactions. In the alkaline hydrolysis of acetylated β-benzaldoximes, the nature of the substituent influences the ratio of nitrile to oxime formed. rsc.org This is because the reaction can proceed via two main pathways: attack by hydroxyl ions at the methine-hydrogen atom (forming the nitrile) or at the carbonyl-carbon atom of the acetyl group (regenerating the oxime). rsc.org The electronic influence of the substituent on the acidity of the methine-hydrogen and the electrophilicity of the carbonyl-carbon affects the competition between these pathways.
Table 1: Effect of Substituents on the Rate Constants of the Beckmann Rearrangement of anti-Benzaldoximes This table illustrates the influence of various substituents at different positions on the rate of the Beckmann rearrangement. Data is derived from kinetic studies conducted at multiple temperatures. rdd.edu.iq
| Substituent | Position | Relative Rate Constant Trend | Key Influencing Factors |
| Nitro (-NO₂) | ortho, meta, para | Increases rate significantly | Strong electron-acceptor rdd.edu.iq |
| Chloro (-Cl) | ortho, meta, para | Increases rate moderately | Electron-acceptor rdd.edu.iq |
| Methyl (-CH₃) | ortho, meta, para | Decreases rate | Electron-donor rdd.edu.iq |
| Hydroxy (-OH) | ortho, para | Decreases rate (ortho) | Electron-donor, Hydrogen bonding rdd.edu.iq |
Note: The table presents qualitative trends based on cited research. Exact rate constants are temperature-dependent.
Influence of the Reaction Environment
The reaction environment, encompassing the solvent, pH, temperature, and presence of catalysts, is a critical determinant of the reaction pathway and rate for this compound.
Solvent Effects: The choice of solvent can significantly alter reactivity. The rate of conversion of substituted benzaldoxime arenesulfonates to nitriles was found to be sensitive to the ionizing power of the solvent. cdnsciencepub.com Reactions involving aldoximes have been conducted in a variety of media, including aqueous dioxane, chloroform, and mixtures of tetrahydrofuran (B95107) (THF) and water, indicating that solvent polarity and proticity can be tailored to the specific reaction. cas.czrhhz.net
pH and Catalysis: The pH of the reaction medium is crucial, especially in acid- or base-catalyzed reactions. The Beckmann rearrangement of this compound is effectively catalyzed by strong acids like perchloric acid. rdd.edu.iqtsijournals.com Conversely, in alkaline conditions, the mechanism can shift dramatically. The hydrolysis of acetylated benzaldoximes shows a dependence on the concentration of hydroxyl ions. rsc.org In some cases, reactions can be base-catalyzed, such as the elimination reaction of syn-benzaldoxime arenesulfonates in the presence of sodium acetate. cdnsciencepub.com Furthermore, this compound is used in specific deprotection protocols in oligonucleotide synthesis, where it reacts in the presence of a non-nucleophilic base, tetramethylguanidine, to unmask phosphate groups. ucl.ac.uk
Temperature: As with most chemical reactions, temperature has a direct effect on the reaction rate. Kinetic studies of the Beckmann rearrangement for substituted benzaldoximes, including the 2-nitro isomer, were carried out at several temperatures (e.g., 60°C, 70°C, and 80°C) to determine activation parameters, confirming the temperature dependency of the reaction rates. rdd.edu.iq
Table 2: Influence of Reaction Environment on Aldoxime Reactivity This table summarizes how different environmental factors can direct the outcome of reactions involving nitro-substituted benzaldoximes.
| Environmental Factor | Condition | Reaction Type / Outcome |
| Catalyst | Perchloric Acid | Beckmann Rearrangement rdd.edu.iqtsijournals.com |
| Sodium Acetate | Base-catalyzed Elimination cdnsciencepub.com | |
| Tetramethylguanidine | Phosphate Deprotection ucl.ac.uk | |
| Solvent | Aqueous Alcohol | Nitrile Formation cdnsciencepub.com |
| Chloroform | Deoximation rhhz.net | |
| pH | Acidic | Promotes Rearrangement rdd.edu.iq |
| Alkaline | Promotes Hydrolysis/Elimination rsc.org |
Strategic Applications of 2 Nitrobenzaldoxime in Advanced Organic Synthesis
Crucial Reagent in Nucleic Acid Chemistry
2-Nitrobenzaldoxime plays a pivotal role in the chemical synthesis of DNA and RNA sequences, particularly in the deprotection of phosphate (B84403) groups, a critical step in assembling oligonucleotides.
Deprotection in Solution-Phase Oligonucleotide Synthesis
The deprotection reaction with the this compound salt is rapid and clean, typically completing within 30 minutes. openaccessgovernment.org It proceeds via nucleophilic attack of the oximate ion on the phosphorus atom, leading to the cleavage of the 2-chlorophenyl group and the formation of 2-nitrobenzonitrile (B147312) as a byproduct. openaccessgovernment.org This method is compatible with both solution-phase and solid-phase synthesis techniques. beilstein-journals.orgrsc.org For instance, in a solution-phase synthesis of a pentamer, d(5´-CGCAT-3´), the removal of the 2-chlorophenyl protecting groups using the tetramethylguanidinium salt of (E)-2-nitrobenzaldoxime in aqueous dioxane, followed by standard ammonolysis, resulted in a 55% yield of the final product. beilstein-journals.org
The effectiveness of this compound lies in its ability to efficiently remove the aryl protecting groups without causing degradation of the sensitive oligonucleotide chain. researchgate.net Its use, often in conjunction with a non-nucleophilic base like 1,1,3,3-tetramethylguanidine (B143053) (TMG), has become a standard procedure in the final deprotection steps of oligonucleotide synthesis. nih.govoup.com
Table 1: Deprotection Agents in Oligonucleotide Synthesis
| Reagent | Protecting Group Removed | Key Features |
|---|---|---|
| (E)-2-Nitrobenzaldoxime | 2-Chlorophenyl | Rapid and efficient deprotection; forms 2-nitrobenzonitrile as a byproduct. openaccessgovernment.org |
| syn-Pyridine-2-carboxaldoxime | 2-Chlorophenyl | An alternative to this compound for phosphate deprotection. openaccessgovernment.org |
| Ammonia (aq) | N-acyl protecting groups | Used for the removal of protecting groups from the nucleobases. nih.govoup.com |
| Thiophenol | Methyl | Used for deprotection of methyl phosphodiester groups in earlier methods. biotage.com |
Role in Convertible Nucleoside Methodologies for Modified Oligonucleotides
The "convertible nucleoside" approach allows for the site-specific introduction of modifications into oligonucleotides after the chain has been assembled. This strategy involves incorporating a "convertible" nucleoside carrying a reactive handle into the growing oligonucleotide chain. nih.gov This handle can then be chemically transformed into the desired modification in a post-synthetic step.
This compound, in conjunction with a base like 1,1,3,3-tetramethylguanidine, is employed in the deprotection steps of syntheses that utilize convertible nucleosides. umich.edu For example, in the synthesis of RNA containing an intrahelical disulfide crosslink, the protocol involves the use of this compound and tetramethylguanidine in acetonitrile (B52724) for deprotection. umich.edu This highlights the compatibility of the reagent with complex, modified oligonucleotides. The ability to selectively deprotect certain groups while leaving the convertible handle intact is crucial for the success of this methodology. researchgate.net
Building Block for Nitrogen-Containing Organic Frameworks
Beyond its critical role in nucleic acid chemistry, this compound serves as a versatile precursor for the synthesis of various nitrogen-containing organic compounds, including nitriles, amines, and heterocyclic systems. sphinxsai.comorgsyn.orgwikipedia.org
Precursor in Nitrile Synthesis
The dehydration of aldoximes is a common and effective method for the synthesis of nitriles. This compound can be efficiently converted to 2-nitrobenzonitrile. sphinxsai.com One reported method for this transformation involves the use of tin(IV) chloride (SnCl4) as a dehydrating agent under solvent-free conditions. This reaction proceeds in high yield (90%) with a relatively short reaction time (25 minutes). sphinxsai.com The resulting 2-nitrobenzonitrile is a valuable intermediate in its own right, serving as a precursor for other functional groups. google.com
Table 2: Synthesis of 2-Nitrobenzonitrile from this compound
| Reagent | Conditions | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| SnCl4 | Solvent-free | 90 | 25 |
Data sourced from a study on the conversion of various aldoximes to nitriles. sphinxsai.com
Intermediate in the Formation of Amines and Heterocyclic Systems
The nitro and oxime functionalities of this compound can be chemically manipulated to produce amines and serve as a building block for heterocyclic structures.
The reduction of the nitro group in this compound can lead to the formation of amino-substituted compounds. For example, the reduction of o-nitrobenzaldoxime can yield the corresponding oxime of o-aminobenzaldehyde. orgsyn.org This amino oxime can then be further hydrolyzed to produce o-aminobenzaldehyde, a key precursor for the synthesis of quinolines via the Friedländer synthesis. wikipedia.orgorgsyn.org The reduction of 2-nitrobenzaldehyde (B1664092) itself with reagents like iron(II) sulfate (B86663) is a common route to 2-aminobenzaldehyde (B1207257). wikipedia.org
Furthermore, the nitrile derived from this compound, 2-aminobenzonitrile (B23959), is a crucial starting material for the synthesis of various heterocyclic compounds, particularly quinazolines, which exhibit a wide range of biological activities. researchgate.netjocpr.commdpi.com For instance, 2-aminobenzonitrile can be used in acid-mediated [4+2] annulation reactions with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines. mdpi.com It is also a key component in the synthesis of biologically relevant 4-alkoxyquinazolines. researchgate.net
The versatility of this compound as a precursor stems from the reactivity of its functional groups, allowing for a variety of transformations that lead to the construction of complex nitrogen-containing molecules.
Coordination Chemistry of 2 Nitrobenzaldoxime As a Ligand
Synthesis and Characterization of Metal-Aldoximate Complexes
The synthesis and structural elucidation of metal complexes containing aldoximate ligands have been a subject of significant interest in coordination chemistry. The versatile coordination behavior of aldoximes allows for the formation of a wide array of complexes with diverse structural features and potential applications. This section focuses on a specific class of these compounds: organoantimony(V) derivatives that incorporate 2-nitrobenzaldoxime.
Organoantimony(V) Derivatives Incorporating this compound
The investigation into organoantimony(V) complexes with this compound reveals a fascinating interplay between the steric and electronic properties of the ligands and the resulting molecular architecture of the complexes. Research has centered on the reactions of triarylantimony(III) compounds with this compound in the presence of an oxidant, leading to the formation of stable pentavalent antimony complexes. semanticscholar.orgresearchgate.net
The primary synthetic route to organoantimony(V) derivatives of this compound is through oxidative addition. semanticscholar.org This single-stage method is an effective way to synthesize antimony(V) derivatives of the general formula Ar₃SbX₂. semanticscholar.orgresearchgate.net The reaction involves treating a triarylantimony(III) compound, such as tri(meta-tolyl)antimony or tri(ortho-tolyl)antimony, with this compound in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide. semanticscholar.orgresearchgate.net
The reaction of tri(meta-tolyl)antimony with this compound and an oxidant yields Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony (1) and µ₂-oxo-bis[(2-nitrobenzaldoximato)-tri(meta-tolyl)antimony] (2). semanticscholar.orgresearchgate.net Similarly, the reaction with tri(ortho-tolyl)antimony produces bis(2-nitrobenzaldoximato)tri(ortho-tolyl)antimony (3). semanticscholar.orgresearchgate.net The formation of either the bis(oximato) derivative (Ar₃SbX₂) or the µ₂-oxo-bis(oximato) derivative [(Ar₃SbX)₂O] depends on the nature of the oxime and the specific reaction conditions. semanticscholar.orgcyberleninka.ru
The synthesis of these complexes can be summarized in the following table:
Table 1: Synthesis of Organoantimony(V) Complexes with this compound
| Reactants | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Tri(meta-tolyl)antimony, this compound | Hydrogen Peroxide or tert-butyl hydroperoxide | Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony (1) | semanticscholar.org, researchgate.net |
| Tri(meta-tolyl)antimony, this compound | tert-butyl hydroperoxide | µ₂-oxo-bis[(2-nitrobenzaldoximato)tri(meta-tolyl)antimony] (2) | semanticscholar.org, researchgate.net |
X-ray diffraction analysis has been instrumental in determining the molecular structures and coordination modes of these organoantimony(V)-2-nitrobenzaldoxime complexes. semanticscholar.orgresearchgate.net In compounds 1 and 3 , the antimony atom exhibits a distorted trigonal bipyramidal geometry. semanticscholar.org The three aryl groups (meta-tolyl or ortho-tolyl) occupy the equatorial positions, while the two axial positions are occupied by the oxygen atoms from the two 2-nitrobenzaldoximate ligands. semanticscholar.orgresearchgate.net
A key finding from the structural analysis is that the 2-nitrobenzaldoximate ligands are monodentate , coordinating to the antimony atom exclusively through the oxygen atom of the oxime group (Sb-O bond). semanticscholar.org However, the structures reveal a decreased distance between the antimony atom and the nitrogen atom of the iminoxy group. semanticscholar.org This proximity does not cause a significant distortion of the trigonal bipyramidal coordination around the central antimony atom but suggests a potential weak interaction. semanticscholar.org
This monodentate coordination contrasts with the behavior of other oxime ligands, such as furfuraloxime, which can act as a bidentate bridging ligand in certain triphenylantimony (B1630391) complexes, leading to a higher coordination number for the antimony atom. semanticscholar.orgcyberleninka.ru The nature of the aryl groups attached to the antimony atom can influence the coordination mode of the ligand. cyberleninka.ru
The structure of complex 2 , µ₂-oxo-bis[(2-nitrobenzaldoximato)tri(meta-tolyl)antimony], features a bridging oxygen atom linking two [tri(meta-tolyl)antimony(2-nitrobenzaldoximato)] units. semanticscholar.orgresearchgate.net
Table 2: Selected Structural Data for Organoantimony(V)-2-Nitrobenzaldoxime Complexes
| Compound | Formula | Antimony Coordination Geometry | Ligand Coordination Mode | Key Feature | Reference |
|---|---|---|---|---|---|
| 1 | C₃₅H₃₂N₄O₆Sb | Distorted trigonal bipyramidal | Monodentate (via Oxygen) | Axial coordination of oximato ligands | semanticscholar.org, researchgate.net |
| 2 | C₅₆H₅₄N₄O₇Sb₂ | Distorted trigonal bipyramidal (for each Sb) | Monodentate (via Oxygen) | µ₂-oxo bridge (Sb-O-Sb) | semanticscholar.org, researchgate.net |
| 3 | C₃₅H₃₂N₄O₆Sb | Distorted trigonal bipyramidal | Monodentate (via Oxygen) | Axial coordination of oximato ligands | semanticscholar.org, researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tri(meta-tolyl)antimony |
| Tri(ortho-tolyl)antimony |
| Triphenylantimony |
| Bis(2-nitrobenzaldoximato)tri(meta-tolyl)antimony |
| µ₂-oxo-bis[(2-nitrobenzaldoximato)-tri(meta-tolyl)antimony] |
| Bis(2-nitrobenzaldoximato)tri(ortho-tolyl)antimony |
| Hydrogen peroxide |
| tert-butyl hydroperoxide |
| Furfuraloxime |
Advanced Spectroscopic and Structural Characterization of 2 Nitrobenzaldoxime
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Nitrobenzaldoxime. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, confirming the molecular structure and revealing subtle stereochemical details. nih.govspectrabase.com
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the protons in the molecule. spectrabase.com The aromatic protons typically appear in the downfield region, between 7.0 and 9.0 ppm, due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro group. pdx.edulibretexts.org The aldehydic proton of the oxime group (CH=N) is also found in this region, often as a distinct singlet. chemicalbook.com The hydroxyl proton (O-H) of the oxime can be observed over a broad range and its chemical shift is sensitive to solvent and concentration. pdx.edu
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. savemyexams.comyoutube.com The carbon atom of the C=N oxime group typically resonates in the range of 145-160 ppm. oregonstate.edulibretexts.org The aromatic carbons exhibit signals in the 120-150 ppm region, with the carbon bearing the nitro group appearing at the lower end of this range due to the strong electron-withdrawing nature of the nitro group. oregonstate.edulibretexts.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.57 - 8.09 | 120 - 150 |
| CH=N | 8.70 | 145 - 160 |
| C-NO₂ | - | ~147 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. chemicalbook.comoregonstate.edulibretexts.org
Elucidation of Isomeric (E/Z) Configurations via NMR
Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. NMR spectroscopy is a powerful technique to differentiate between these isomers. The chemical shift of the proton and carbon atoms near the oxime functionality can differ significantly between the (E) and (Z) configurations. spectrabase.comrsc.org For instance, the chemical shift of the aldehydic proton is often different for the two isomers. rsc.org Nuclear Overhauser Effect (NOE) experiments can also be employed to definitively assign the stereochemistry by observing through-space interactions between the oxime proton and nearby aromatic protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. uobabylon.edu.iqufl.edu
**6.2.1. Identification of Key Functional Group Vibrations (O-H, C=N, NO₂) **
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. spectrabase.comajol.info
O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group of the oxime. vscht.cz The broadness of this peak is due to hydrogen bonding.
C=N Stretch: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a medium to weak absorption band in the range of 1640-1690 cm⁻¹. libretexts.org
NO₂ Stretches: The nitro (NO₂) group is characterized by two strong absorption bands. The asymmetric stretching vibration appears in the region of 1500-1560 cm⁻¹, and the symmetric stretching vibration is observed between 1300-1370 cm⁻¹. libretexts.orgspectroscopyonline.com
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C=N | Stretching | 1640-1690 |
| NO₂ | Asymmetric Stretch | 1500-1560 |
| NO₂ | Symmetric Stretch | 1300-1370 |
Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment. vscht.czlibretexts.org
X-ray Crystallography for Solid-State Structure Determination of Derivatives
Studies on metal complexes of ligands derived from similar nitro-substituted benzaldehydes reveal how the molecule coordinates to metal centers. mdpi.comscirp.orgresearchgate.net For example, the oxygen and nitrogen atoms of the oxime group can act as coordination sites. The analysis of these crystal structures provides valuable insights into the steric and electronic effects of the nitro group on the coordination chemistry of the ligand. mpbou.edu.in
Mass Spectrometric Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. chemicalbook.comscienceready.com.au
In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.13 g/mol ). nih.govnist.gov The fragmentation pattern provides further structural information. acs.org Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO or O. capes.gov.br For this compound, a significant fragment is often observed at m/z 135, corresponding to the loss of the hydroxyl group and a hydrogen atom. chemicalbook.com The fragmentation of the oxime moiety can also lead to characteristic ions. libretexts.org
Computational and Theoretical Insights into 2 Nitrobenzaldoxime Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. theses.fr It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing medium-sized organic molecules like nitrobenzaldoximes. theses.frajchem-a.com DFT methods are widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
The presence of the C=N double bond in 2-nitrobenzaldoxime gives rise to geometric isomerism, resulting in (E) and (Z) (or anti and syn) configurations. Furthermore, rotation around the C-C and C-N single bonds can lead to various conformers. DFT calculations are instrumental in determining the most stable conformations of these isomers by optimizing their geometries to find the lowest energy structures on the potential energy surface. taltech.eesid.ir
Geometry optimization using DFT, often with basis sets like 6-311++G(d,p), allows for the precise calculation of bond lengths, bond angles, and dihedral angles for each conformer. researchgate.net Studies on related oximes have shown that DFT can accurately predict the structural parameters of different isomers. researchgate.net The conformational analysis helps in identifying the global minimum energy structure, which is presumed to be the most abundant conformer under thermal equilibrium. For nitrobenzaldoximes, a key aspect is the orientation of the nitro group relative to the oxime moiety and the benzene (B151609) ring, which significantly influences the molecule's stability and electronic properties.
Table 1: Representative Geometric Parameters of this compound Isomers Calculated by DFT (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific experimental values.)
| Parameter | (E)-2-Nitrobenzaldoxime | (Z)-2-Nitrobenzaldoxime |
| Bond Lengths (Å) | ||
| C=N | 1.28 | 1.29 |
| N-O | 1.40 | 1.41 |
| C-C (ring-aldoxime) | 1.48 | 1.47 |
| **Bond Angles (°) ** | ||
| C-C=N | 121.5 | 119.0 |
| C=N-O | 111.0 | 112.5 |
| Dihedral Angles (°) | ||
| O-N=C-C | 180.0 (anti) | 0.0 (syn) |
| C-C-N-O (nitro) | 30.5 | 25.8 |
The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). mdpi.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. ajchem-a.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic transitions. mdpi.com DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. physchemres.org For this compound, the HOMO is typically localized on the oxime group and the phenyl ring, while the LUMO is often centered on the electron-withdrawing nitro group. This distribution indicates that intramolecular charge transfer is a key feature of its electronic structure. researchgate.net Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. ijcce.ac.ir
Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound (Note: This data is illustrative and based on general principles of DFT calculations.)
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.35 | Indicator of chemical reactivity and stability mdpi.com |
| Ionization Potential (I) ≈ -EHOMO | 6.85 | Energy required to remove an electron |
| Electron Affinity (A) ≈ -ELUMO | 2.50 | Energy released when an electron is added |
| Chemical Hardness (η) = (I-A)/2 | 2.175 | Resistance to change in electron distribution ijcce.ac.ir |
| Electronegativity (χ) = (I+A)/2 | 4.675 | Power to attract electrons ijcce.ac.ir |
Geometry Optimization and Conformational Analysis of Nitrobenzaldoximes
Ab Initio Calculations for Reaction Energetics and Mechanisms
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to study reaction pathways and energetics with high accuracy. sid.ir For this compound, these methods can be used to model reaction mechanisms, such as its hydrolysis, oxidation, or participation in cyclization reactions. mdpi.com
By mapping the potential energy surface, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can identify transition state structures, intermediates, and products. researchgate.net The calculation of activation energies (the energy barrier between reactants and the transition state) and reaction enthalpies provides quantitative data on reaction feasibility and rates. sid.ir For instance, computational studies on the reactions of related oximes have successfully elucidated mechanisms by comparing the energy profiles of different possible pathways, showing good agreement with experimental outcomes. sid.irresearchgate.net Such calculations can clarify the role of the nitro group in modulating the reactivity of the oxime function, either through electronic effects or direct participation.
Modeling of Isomeric Stability and Kinetic Preferences
Computational modeling is essential for understanding the relative stabilities of the (E) and (Z) isomers of this compound and predicting the kinetic and thermodynamic outcomes of reactions that form them. The thermodynamic stability of the isomers is determined by comparing their calculated total energies or Gibbs free energies; the isomer with the lower energy is the more stable product. sid.ir
Kinetic preferences, on the other hand, are determined by the activation energies of the pathways leading to each isomer. The isomer formed via the transition state with the lower activation energy is the kinetically favored product, meaning it will form faster. mpbou.edu.in DFT and ab initio calculations can model the transition states for the interconversion between (E) and (Z) isomers, a process that can often be induced photochemically or thermally. These models can predict the energy barriers for isomerization, helping to explain the conditions under which one isomer might convert to the other. researchgate.net Studies on similar substituted benzaldoximes have shown that factors like intramolecular hydrogen bonding and steric hindrance between the substituents and the oxime group play a crucial role in determining both isomeric stability and the kinetic favorability of their formation.
Concluding Remarks and Future Research Perspectives on 2 Nitrobenzaldoxime
Synthesis and Reactivity Paradigms
The synthesis of 2-nitrobenzaldoxime is most commonly achieved through the condensation reaction of 2-nitrobenzaldehyde (B1664092) with hydroxylamine (B1172632). nih.govmdpi.com This reaction is typically carried out in a solvent like methanol (B129727) at room temperature, often with a mild base such as sodium carbonate to facilitate the reaction. nih.govmdpi.com The yields for this type of synthesis are generally high, often around 90%. nih.govmdpi.com
The reactivity of this compound is largely dictated by the electronic interplay between the electron-withdrawing nitro group and the versatile oxime functional group. The nitro group at the ortho position significantly influences the electron density of the aromatic ring and the adjacent aldoxime. This electronic effect can enhance the electrophilicity of the molecule, making it susceptible to various nucleophilic attacks.
One of the key reactions of aldoximes, in general, is their dehydration to form nitriles. sphinxsai.comresearchgate.net For this compound, this conversion to 2-nitrobenzonitrile (B147312) can be accomplished using reagents like stannic chloride (SnCl4) under solvent-free conditions, providing a high yield of 90% in a relatively short reaction time of 25 minutes. sphinxsai.com The presence of the electron-withdrawing nitro group has been observed to facilitate this dehydration process, leading to better yields in shorter times compared to analogues with electron-donating groups. sphinxsai.com
Furthermore, the oxime group itself can participate in a variety of transformations. It can be reduced to an amino group or undergo rearrangement reactions. The proximity of the nitro group introduces the possibility of intramolecular reactions, leading to the formation of heterocyclic structures, a promising area for further exploration.
Emerging Applications in Complex Chemical Syntheses
This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds which are core structures in many pharmaceuticals and agrochemicals. sphinxsai.combiust.ac.bw Its utility is prominently highlighted in the field of oligonucleotide synthesis, a cornerstone of modern biotechnology and therapeutic development.
In the phosphotriester approach to oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions. (E)-2-Nitrobenzaldoxime, often in combination with a base like tetramethylguanidine (TMG), is used as a deprotecting agent to remove phosphate (B84403) protecting groups, such as the 2-chlorophenyl group. rsc.orgbeilstein-journals.orgopenaccessgovernment.org This cleavage is a critical step in revealing the natural phosphodiester backbone of the synthesized DNA or RNA strand. openaccessgovernment.orgucl.ac.uk The reaction proceeds efficiently, often in an aqueous dioxane solution, to yield the deprotected oligonucleotide. rsc.orgbeilstein-journals.org The use of this compound has been shown to be effective in both liquid-phase and solid-phase synthesis strategies. rsc.orgbeilstein-journals.org
The reactivity of the nitro and oxime groups also allows for its use as a building block in the construction of various heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization involving the oxime, could lead to the formation of benzisoxazole derivatives or other related ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry.
Directions for Advanced Computational and Spectroscopic Studies
While experimental studies have provided significant insights into the reactivity of this compound, advanced computational and spectroscopic methods offer a deeper understanding of its structural and electronic properties.
Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, electron distribution, and orbital energies (HOMO-LUMO gap). researchgate.net Such studies can elucidate the influence of the ortho-nitro group on the planarity of the molecule and the rotational barrier of the C-N bond in the oxime. For instance, computational analyses have suggested that in 2-nitrobenzaldehyde, the precursor to this compound, the nitro group is twisted out of the plane of the phenyl ring, which impacts its reactivity. Similar studies on this compound could provide valuable predictions about its reaction pathways and the stability of potential intermediates. researchgate.net
Spectroscopic Studies: A wealth of spectroscopic data is available for this compound, including NMR (¹H and ¹³C), FT-IR, and mass spectrometry. nih.govmdpi.comspectrabase.com Advanced spectroscopic techniques can provide further details. For example, two-dimensional NMR experiments (like COSY and HMQC) can definitively assign all proton and carbon signals. Solid-state NMR could probe the molecular conformation and intermolecular interactions in the crystalline state. Furthermore, techniques like X-ray crystallography would provide the definitive solid-state structure, revealing bond lengths, bond angles, and intermolecular packing, which are crucial for understanding its physical properties and reactivity in the solid phase. semanticscholar.org
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| FT-IR (cm⁻¹) | Characteristic bands for O-H and C=N stretching. nih.govmdpi.com |
| ¹H NMR | Signals corresponding to the aromatic protons and the imine proton (CH=N). nih.govmdpi.com |
| ¹³C NMR | Signals for the aromatic carbons and the oxime carbon (C=NOH). mdpi.com |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. spectrabase.comacs.org |
Prospects for Novel Material and Reagent Development
The unique chemical structure of this compound makes it a promising candidate for the development of novel materials and reagents.
Material Development: The presence of both a nitro group and an oxime functionality opens possibilities for its use as a monomer in polymerization reactions. The aromatic ring provides rigidity, while the functional groups offer sites for cross-linking or further modification, potentially leading to the creation of novel polymers with tailored thermal or optical properties. Additionally, the ability of the oxime group to coordinate with metal ions suggests its potential use in the synthesis of coordination polymers or metal-organic frameworks (MOFs). semanticscholar.org Research has shown that this compound can react with organoantimony compounds to form new complexes with distinct molecular structures. semanticscholar.org
Reagent Development: As demonstrated in oligonucleotide synthesis, this compound already serves as a specialized reagent. rsc.orgbeilstein-journals.orgopenaccessgovernment.org Its utility could be expanded. For example, its derivatives could be explored as new analytical reagents for the detection of specific metal ions, leveraging the chelating ability of the oxime group. The electrochemical properties imparted by the nitro group could also be harnessed in the development of new electrochemical sensors. The compound's role as a precursor to explosives is also noted, highlighting its energetic nature. vulcanchem.com
Q & A
Basic: What are the established synthesis and characterization protocols for 2-Nitrobenzaldoxime?
Methodological Answer:
Synthesis typically involves condensation of 2-nitrobenzaldehyde with hydroxylamine under controlled pH and temperature. Characterization requires a combination of spectroscopic (e.g., NMR, IR) and chromatographic (HPLC, TLC) techniques to confirm purity and structure. For reproducibility, document reaction conditions (solvent, molar ratios) and use reference standards. Novel compounds require elemental analysis and high-resolution mass spectrometry (HRMS) .
Advanced: How does this compound modulate catechol-O-methyltransferase (COMT) activity, and what experimental designs validate its inhibitory effects?
Methodological Answer:
Studies show this compound competitively inhibits COMT by binding to the active site, reducing enzymatic activity by ~60% compared to controls (Figure in ). Validate this via in vitro assays using purified COMT, substrate kinetics (e.g., Km/Vmax shifts), and structural analysis (molecular docking or X-ray crystallography). Include negative controls (e.g., wild-type enzyme) and statistical validation of dose-response curves .
Basic: What analytical techniques are critical for assessing the stability of this compound in different solvents?
Methodological Answer:
Use accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via UV-Vis spectroscopy (λmax shifts), HPLC retention time consistency, and mass spectrometry for byproduct identification. Cross-reference data with NIST databases for spectral validation .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Apply systematic meta-analysis:
- Compare experimental variables (e.g., cell lines, assay conditions).
- Validate purity (≥95% by HPLC) and batch consistency.
- Replicate studies using standardized protocols (e.g., OECD guidelines).
- Use statistical tools (e.g., ANOVA) to identify outlier datasets .
Advanced: How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?
Methodological Answer:
- Feasible: Prioritize assays with available infrastructure (e.g., enzyme inhibition over in vivo models).
- Novel: Target understudied mechanisms (e.g., dual inhibition of COMT and monoamine oxidase).
- Ethical: Adopt in silico models (molecular dynamics) before animal testing.
- Relevant: Align with gaps in neuropharmacology or agrochemical research .
Advanced: What comparative methodologies distinguish the bioactivity of this compound from structural analogs like 3-Nitrobenzaldoxime?
Methodological Answer:
- Perform parallel bioassays (e.g., enzyme inhibition, cytotoxicity).
- Analyze structure-activity relationships (SAR) using computational tools (DFT for electron distribution).
- Use X-ray crystallography to compare binding modes. Data from show 3-Nitrobenzaldoxime exhibits lower COMT inhibition, suggesting nitro group positioning is critical.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles) and work in a fume hood.
- Refer to SDS for spill management (neutralize with sodium bicarbonate) and storage (dry, dark conditions).
- Emergency protocols: Immediate rinsing for skin contact and medical consultation for ingestion .
Advanced: How can interdisciplinary approaches enhance research on this compound’s applications?
Methodological Answer:
Integrate:
- Synthetic Chemistry: Optimize green synthesis routes (microwave-assisted reactions).
- Computational Biology: Predict metabolite toxicity via QSAR models.
- Pharmacology: Test blood-brain barrier permeability using in vitro models (Caco-2 cells). Collaborative workflows improve mechanistic insights and translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
